An In-depth Technical Guide to N,N'-Bis(3-triethoxysilylpropyl)thiourea: Properties, Synthesis, and Applications in Material Science and Biomedicine
An In-depth Technical Guide to N,N'-Bis(3-triethoxysilylpropyl)thiourea: Properties, Synthesis, and Applications in Material Science and Biomedicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a bifunctional organosilane that possesses both inorganic reactivity through its triethoxysilyl groups and organic functionality via its central thiourea core. Primarily utilized as a coupling agent in the rubber and polymer industries, it facilitates a durable bond between inorganic fillers, such as silica, and organic polymer matrices. This technical guide elucidates its chemical and physical properties, synthesis, and established applications. Furthermore, recognizing the significant biological activities associated with thiourea derivatives and the extensive use of silanes in biomedical surface modification, this paper explores the potential, yet largely untapped, applications of N,N'-Bis(3-triethoxysilylpropyl)thiourea in drug development and biomedical engineering, providing hypothetical frameworks and experimental considerations.
Core Chemical and Physical Properties
N,N'-Bis(3-triethoxysilylpropyl)thiourea, also known as 1,3-Bis(3-triethoxysilylpropyl)thiourea, is a dipodal silane, meaning it has two silicon atoms, which allows for the formation of up to six bonds with a substrate, offering enhanced hydrolytic stability compared to conventional single-silicon silanes.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 69952-89-2 | [2] |
| Molecular Formula | C19H44N2O6SSi2 | [2] |
| Molecular Weight | 484.80 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.021 g/cm³ | [2][3] |
| Boiling Point | 463.5 °C at 760 mmHg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Refractive Index | 1.47 | [2] |
| Solubility | Soluble in a variety of organic solvents. Reacts slowly with moisture/water. | [3] |
Mechanism of Action as a Coupling Agent
The efficacy of N,N'-Bis(3-triethoxysilylpropyl)thiourea as a coupling agent stems from its dual chemical nature. The triethoxysilyl groups react with inorganic surfaces, while the thiourea group interacts with the organic polymer matrix. This process can be described in two main steps:
-
Hydrolysis: In the presence of water, the ethoxy groups on the silicon atoms hydrolyze to form reactive silanol (Si-OH) groups. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica, -Si-OH) to form stable siloxane bonds (Si-O-Si). Alternatively, they can self-condense with other silanol groups to form a cross-linked siloxane network at the interface.
The organofunctional thiourea group at the other end of the molecule physically or chemically interacts with the polymer matrix, thus forming a durable bridge between the inorganic filler and the organic polymer.[4][5]
Figure 1: Mechanism of action for silane coupling agents.
Synthesis and Experimental Protocols
General Synthesis Pathway
The synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea typically involves the reaction of 3-aminopropyltriethoxysilane (APTES) with a carbon disulfide source or an isothiocyanate. One common method is the reaction between two equivalents of APTES and one equivalent of carbon disulfide, often in an alcoholic solvent.
Figure 2: General experimental workflow for synthesis.
Detailed Laboratory Synthesis Protocol
This protocol describes a representative synthesis of N,N'-Bis(3-triethoxysilylpropyl)thiourea.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Carbon Disulfide (CS₂)
-
Absolute Ethanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 3-aminopropyltriethoxysilane (APTES, 2 equivalents) dissolved in absolute ethanol (200 mL).
-
Addition of Reactant: Slowly add carbon disulfide (CS₂, 1 equivalent) dropwise to the stirred APTES solution at room temperature over a period of 30 minutes. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain it for 4-6 hours with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). During this step, hydrogen sulfide gas may evolve and should be vented into a proper scrubbing solution (e.g., sodium hypochlorite).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a viscous liquid, is then purified by vacuum distillation to yield the final N,N'-Bis(3-triethoxysilylpropyl)thiourea as a clear, pale yellow liquid.
Established Applications in Material Science
The primary commercial application of this compound is as a coupling agent in the rubber industry, particularly for silica-filled "green tires." The incorporation of silica improves tire performance, such as reducing rolling resistance, which enhances fuel economy.[5][6] N,N'-Bis(3-triethoxysilylpropyl)thiourea enhances the compatibility between the hydrophilic silica filler and the hydrophobic rubber matrix.[7][8]
Performance Enhancements in Silica-Reinforced Rubber:
| Mechanical Property | Observation with N,N'-Bis(3-triethoxysilylpropyl)thiourea Addition | Reference(s) |
| Tensile Strength | Increased | [7][9] |
| Modulus | Increased | [9] |
| Tear Strength | Substantially Improved | [7] |
| Hardness | Increased | [7] |
| Abrasion Resistance | Increased | [9] |
| Compound Viscosity | Reduced (improves processability) | [7] |
| Heat Build-up | Reduced | [6] |
Potential Applications in Biomedicine and Drug Development
While no direct drug development applications for N,N'-Bis(3-triethoxysilylpropyl)thiourea are currently documented, its constituent functional groups—thiourea and silane—are highly relevant to the field.
The Role of the Thiourea Moiety
Thiourea and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[10][11] Research has demonstrated their potential as:
-
Anticancer Agents: Certain thiourea derivatives can inhibit cancer cell growth and reverse treatment resistance.[10][12][13]
-
Antimicrobial Agents: They have shown efficacy against various bacteria, fungi, and viruses.[14][15][16]
-
Antioxidants: The thiourea scaffold can be used to develop compounds with potent antioxidant activity.[10][14]
-
Enzyme Inhibitors: They can be designed to target specific enzymes involved in disease pathways.[17]
The Role of the Silane Moiety
Silane coupling agents are extensively used in biomedical applications to functionalize surfaces, enhancing biocompatibility and creating platforms for bioconjugation.[4][18][19] Common uses include:
-
Surface Modification of Implants: Creating biocompatible and durable coatings on metallic or ceramic medical implants to improve tissue integration and reduce rejection.[4]
-
Immobilization of Biomolecules: Covalently attaching proteins, enzymes, or DNA to substrates for use in biosensors and diagnostic devices.[20]
-
Drug Delivery Systems: Functionalizing nanoparticles (e.g., silica, iron oxide) to allow for the covalent attachment of drugs, targeting ligands, or polyethylene glycol (PEG) for improved circulation time.
-
Hydrogel Formulation: Acting as cross-linkers to enhance the mechanical properties of hydrogels used in tissue engineering and wound dressings.[4][18]
Hypothetical Application: Functionalization of Silica Nanoparticles for Drug Delivery
N,N'-Bis(3-triethoxysilylpropyl)thiourea is an ideal candidate for functionalizing silica nanoparticles (SiNPs) for targeted drug delivery. The triethoxysilyl groups can form a stable, covalent shell on the SiNP surface. The exposed thiourea groups can then be used as chemical handles for further modification, such as conjugating a therapeutic drug or a targeting molecule.
Figure 3: Logical workflow for a hypothetical drug delivery application.
Hypothetical Experimental Protocol: Surface Functionalization of SiNPs
Objective: To covalently attach N,N'-Bis(3-triethoxysilylpropyl)thiourea to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (SiNPs), suspended in ethanol
-
N,N'-Bis(3-triethoxysilylpropyl)thiourea
-
Anhydrous Toluene
-
Ammonium Hydroxide (catalyst)
-
Centrifuge, sonicator
-
Ethanol, deionized water
Procedure:
-
Nanoparticle Preparation: Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene using a sonicator for 15 minutes to ensure a uniform suspension.
-
Silanization Reaction: To the SiNP suspension, add 1 mL of N,N'-Bis(3-triethoxysilylpropyl)thiourea. Add 0.5 mL of ammonium hydroxide to catalyze the hydrolysis and condensation reaction.
-
Incubation: Allow the mixture to react for 24 hours at room temperature with gentle stirring.
-
Washing and Purification: Centrifuge the suspension at 10,000 rpm for 20 minutes to pellet the functionalized nanoparticles. Discard the supernatant.
-
Resuspend and Wash: Resuspend the pellet in 50 mL of ethanol and sonicate for 10 minutes. Repeat the centrifugation and resuspension steps three times with ethanol and then twice with deionized water to remove any unreacted silane and catalyst.
-
Final Product: After the final wash, resuspend the thiourea-functionalized SiNPs in the desired buffer or solvent for characterization (e.g., via FTIR, TGA, zeta potential) and subsequent drug conjugation experiments.
Safety and Handling
Based on available Safety Data Sheets (SDS), N,N'-Bis(3-triethoxysilylpropyl)thiourea requires careful handling.
-
Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[21]
-
Precautions: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22][23][24]
-
Hydrolysis Byproduct: The compound can react with moisture to liberate methanol, which is toxic and has chronic effects on the central nervous system.[21]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere.[25][26]
Conclusion
N,N'-Bis(3-triethoxysilylpropyl)thiourea is a versatile molecule with a well-established role in material science as a high-performance coupling agent. Its unique dipodal silane structure provides robust and stable surface modifications. While its direct application in drug development has not been explored, its chemical architecture presents a compelling platform for future research. The combination of a surface-reactive silane and a biologically relevant thiourea core offers significant potential for creating advanced biomaterials, functionalizing drug delivery carriers, and developing novel diagnostic tools. Further investigation is warranted to bridge the gap between its current industrial use and its promising, hypothetical role in the biomedical and pharmaceutical sciences.
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